molecular formula C18H22N4OS2 B12997681 N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine

N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B12997681
M. Wt: 374.5 g/mol
InChI Key: OBWXYAHPJVMWOX-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused bicyclic core with a sulfur-containing thiazole ring. Its structure includes:

  • A 4-(tert-butyl)phenoxyethyl side chain at position 7, contributing to steric bulk and hydrophobic interactions with biological targets.

Properties

Molecular Formula

C18H22N4OS2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C18H22N4OS2/c1-18(2,3)12-5-7-13(8-6-12)23-10-9-19-15-14-16(21-11-20-15)22-17(24-4)25-14/h5-8,11H,9-10H2,1-4H3,(H,19,20,21)

InChI Key

OBWXYAHPJVMWOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC2=NC=NC3=C2SC(=N3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenoxyethyl and methylthio groups. Common reagents used in these reactions include thionyl chloride, tert-butylphenol, and various amines. Reaction conditions often involve heating under reflux, use of inert atmospheres, and purification through chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the phenoxyethyl position.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H22N4OS2
  • Molecular Weight : 374.52 g/mol
  • CAS Number : 1000574-61-7

The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of a tert-butyl group and a methylthio substituent enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine exhibit significant anticancer activity. The thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that these compounds can target specific kinases involved in tumor growth and progression.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways. This makes it a candidate for further development as an antibacterial drug.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of thiazolo[4,5-d]pyrimidine derivatives in inhibiting tumor growth in xenograft models. The results indicated significant tumor regression associated with decreased levels of proliferative markers (e.g., Ki67) and increased apoptosis (e.g., cleaved caspase-3).

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages. These findings suggest a potential mechanism for its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Variations

Triazolo[1,5-a]pyrimidines
  • Example: 5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 21, ) Structural Differences: Replaces the thiazole ring with a triazole, reducing sulfur content but introducing nitrogen-rich regions. Functional Impact: Triazolo-pyrimidines are often prioritized for anti-infective applications (e.g., anti-tubercular activity in ). The 4-methoxyphenethyl group may improve solubility compared to the tert-butylphenoxyethyl chain in the target compound .
Thieno[2,3-d]pyrimidines
  • Example: 4-Methyl-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (Compound 8a, ) Structural Differences: Substitutes thiazole with a thiophene ring, altering electronic properties. Functional Impact: Thieno-pyrimidines in demonstrated 75% synthetic yield and anti-microbial activity, suggesting superior synthetic efficiency compared to thiazolo derivatives like the target compound .

Substituent Modifications

Phenoxyethyl Side Chains
  • Comparison :
    • 4-Methoxyphenethyl (Compound 17, ): The methoxy group offers moderate hydrophilicity, balancing solubility and target engagement .
    • Fluorobenzyl (Compound 18, ): Fluorine atoms in analogues like 2-(2-fluorobenzyl)-5-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine enhance metabolic stability and binding affinity via halogen bonding .
Heterocyclic Appendages
  • Comparison: Coumarin- and Chromenone-Fused Derivatives (Compounds 19–20, ): These exhibit extended π-systems for DNA intercalation or kinase inhibition but require microwave-assisted synthesis, complicating scalability .

Pharmacological Potential

  • Target Compound: Hypothesized to target adenosine receptors (ARs) or kinases, given structural parallels to ’s thiazolo[5,4-d]pyrimidines tested in CHO cell membranes .
  • Key Comparisons: Anti-Microbial Activity: Thieno-pyrimidines () show promise against bacterial/fungal pathogens, a domain unexplored for the target compound . Receptor Affinity: Fluorobenzyl derivatives () exhibit submicromolar AR binding, a benchmark for the target compound’s future evaluation .

Biological Activity

N-(2-(4-(tert-Butyl)phenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine, with a CAS number of 1000574-61-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H22N4OS2
  • Molecular Weight : 374.52 g/mol
  • SMILES Notation : CSc1nc2c(s1)c(NCCOc1ccc(cc1)C(C)(C)C)ncn2

Biological Activities

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Below are some key findings regarding its biological effects:

Antimicrobial Activity

  • Antibiotic Properties : The compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. In studies, derivatives of this compound demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL against these pathogens .
  • Mechanism of Action : The thiazolo[4,5-d]pyrimidine framework is known to interact with bacterial enzymes and disrupt essential cellular processes. This mechanism is similar to other compounds in its class that inhibit nucleoside transport and DNA replication in bacteria .

Anti-inflammatory Effects

Research has indicated that derivatives of thiazolo[4,5-d]pyrimidines can exhibit significant anti-inflammatory properties. Studies involving RAW264.7 cells demonstrated that these compounds could downregulate the expression of inflammatory markers such as iNOS and COX-2 .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). Notably, some derivatives maintained cell viability at concentrations significantly above their MICs, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that modifications in the side chains can substantially affect its biological activity:

Modification Effect on Activity
Addition of methylthio groupEnhances antibacterial properties
Variations in aromatic ringsInfluence on cytotoxicity against cancer cells
Alterations in alkyl chain lengthAffects solubility and bioavailability

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested various derivatives of thiazolo[4,5-d]pyrimidine against clinical isolates of MRSA and found that specific modifications increased potency against resistant strains .
  • Anti-inflammatory Research : Another research effort focused on the anti-inflammatory potential of thiazolo derivatives, revealing significant reductions in pro-inflammatory cytokines in treated cell cultures compared to controls .
  • Cytotoxic Evaluation : In a cytotoxicity assay involving MCF-7 cells, certain derivatives demonstrated higher efficacy than traditional chemotherapeutics like cisplatin, indicating their potential for development as anticancer agents .

Q & A

Basic: What are the key methodological considerations for optimizing the synthetic route of this compound?

Answer:
To improve synthetic yield, focus on:

  • Reagent Ratios : Adjust stoichiometry of intermediates, particularly the phenoxyethyl and thiazolo-pyrimidine precursors, to minimize side reactions .
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF or dichloromethane) for coupling reactions, as seen in analogous thiazolo-pyrimidine syntheses .
  • Purification : Employ flash column chromatography with ethyl acetate/hexanes gradients or recrystallization from dichloromethane-hexane mixtures to isolate high-purity crystals .
  • Catalysis : Explore palladium or copper catalysts for cross-coupling steps, though direct evidence for this compound is limited (refer to analogous pyrimidine syntheses) .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?

Answer:

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm), methylthio (δ ~2.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). Compare with published spectra of structurally similar thiazolo-pyrimidines .
  • X-ray Crystallography : Resolve the thiazolo[4,5-d]pyrimidine core and tert-butylphenoxyethyl side-chain geometry. Use datasets collected at 296 K with R-factors <0.06 for accuracy .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Basic: How should researchers design initial biological activity assays for this compound?

Answer:

  • In Vitro Antitumor Screening : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Reference protocols from pyrazolo-pyrimidine derivatives with IC50 values <10 μM .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays. The methylthio group may enhance binding to catalytic cysteine residues .
  • Control Experiments : Include structurally related compounds (e.g., pyrazolo[1,5-a]pyrimidines) to isolate the impact of the tert-butylphenoxyethyl moiety .

Advanced: How can computational methods predict reactivity and interaction mechanisms?

Answer:

  • Reaction Path Modeling : Apply density functional theory (DFT) to simulate nucleophilic substitution at the thiazolo-pyrimidine core. Use Gaussian09 with B3LYP/6-31G* basis sets to identify transition states .
  • Molecular Docking : Model interactions with kinase targets (e.g., PDB: 4ZQY) using AutoDock Vina. The methylthio group may occupy hydrophobic pockets, while the phenoxyethyl chain interacts with solvent-exposed regions .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study solvent effects on reaction intermediates, particularly in DMF or aqueous mixtures .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Verify incubation time (e.g., 48 vs. 72 hours) and cell passage number, as viability endpoints vary significantly .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities like unreacted tert-butylphenol may skew results .
  • Structural Analog Comparison : Test derivatives lacking the methylthio or tert-butyl groups to isolate pharmacophore contributions .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Substituent Variation :

    Position Modification Biological Impact Reference
    Thiazolo C2Replace methylthio with ethoxyReduced kinase inhibition (steric hindrance)
    PhenoxyethylSubstitute tert-butyl with CF3Enhanced lipophilicity and cytotoxicity
    Pyrimidine N7Introduce polar groups (e.g., -OH)Improved solubility but lower membrane permeability
  • Synthetic Routes : Use Buchwald-Hartwig amination for N-aryl substitutions or Suzuki-Miyaura coupling for aryl extensions .

  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values .

Advanced: What methodologies address low solubility in pharmacological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-diffusion, improving bioavailability in in vivo models .
  • Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility without altering bioactivity .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets (e.g., kinases) after compound treatment .
  • Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .
  • CRISPR Knockout : Generate target-knockout cell lines (e.g., EGFR-null) to confirm activity loss .

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